

### Application Notes and Protocols for BAY-155 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 8 nM.[1][2][3] This interaction is a critical driver of gene expression programs that lead to the development and progression of certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL rearrangements.[1][2][3] By disrupting the Menin-MLL complex, BAY-155 leads to the downregulation of key target genes such as MEIS1 and subsequent anti-proliferative effects in relevant cancer models.[2] These application notes provide detailed information on the solubility of BAY-155 and protocols for its preparation for in vivo studies to facilitate preclinical research and drug development efforts.

# Data Presentation Table 1: Solubility of BAY-155

While specific quantitative solubility data for **BAY-155** in common laboratory solvents is not extensively published, information from chemical suppliers and the nature of similar small molecules suggest the following qualitative solubility profile. Researchers should perform their own solubility tests for precise quantification.



| Solvent                                                  | Solubility                            | Remarks                                                                                            |
|----------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------|
| Dimethyl Sulfoxide (DMSO)                                | Soluble                               | DMSO is a common solvent for creating high-concentration stock solutions of organic molecules.[4]  |
| Ethanol                                                  | Likely Soluble                        | Often used in co-solvent systems for in vivo formulations. Solubility may be lower than in DMSO.   |
| Water                                                    | Likely Insoluble or Poorly<br>Soluble | As with many small molecule inhibitors, aqueous solubility is expected to be low.                  |
| Co-solvent Mixtures (e.g.,<br>DMSO/water, Ethanol/water) | Moderately Soluble                    | The addition of organic cosolvents can improve the aqueous solubility of hydrophobic compounds.[5] |

## Table 2: Common Vehicles for in vivo Administration of Small Molecule Inhibitors

The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing toxicity in animal models. The following are common vehicles used for oral and parenteral administration of compounds with limited aqueous solubility. The optimal vehicle for **BAY-155** should be determined empirically.



| Administration Route                | Vehicle Composition                                                                                               | Considerations                                                                                  |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Oral Gavage                         | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water                                                                 | A commonly used suspending agent for oral administration of insoluble compounds.[6]             |
| 10% (v/v) DMSO in sterile<br>water  | Suitable for compounds soluble in DMSO, but the final DMSO concentration should be kept low to avoid toxicity.[6] |                                                                                                 |
| Corn oil                            | An option for highly lipophilic compounds.[6]                                                                     |                                                                                                 |
| Intraperitoneal (IP) Injection      | 10% (v/v) DMSO in sterile<br>saline                                                                               | A common vehicle for IP administration, but potential for local irritation should be monitored. |
| 5% (v/v) Tween 80 in sterile saline | A surfactant used to increase the solubility and stability of hydrophobic drugs.                                  |                                                                                                 |

# Experimental Protocols Protocol 1: Preparation of BAY-155 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **BAY-155** in DMSO, which can be used for in vitro assays or for the preparation of dosing solutions for in vivo studies.

### Materials:

- BAY-155 powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance



· Vortex mixer

#### Procedure:

- Determine the required amount of BAY-155: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of BAY-155 needed.
  - Example Calculation for a 10 mM stock solution:
    - Molecular Weight of BAY-155: (To be obtained from the supplier's certificate of analysis)
    - To make 1 mL of a 10 mM stock solution, you would need: 10 mmol/L \* (Molecular Weight in g/mol ) \* 1 L/1000 mL \* 1 mL = mass in g.
- Weigh BAY-155: Accurately weigh the calculated amount of BAY-155 powder using an analytical balance in a sterile environment.
- Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the **BAY-155** powder.
- Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store at -20°C or -80°C for long-term stability.

## Protocol 2: Preparation of BAY-155 for Oral Gavage in Mice

This protocol describes the preparation of a **BAY-155** suspension in 0.5% Carboxymethyl cellulose (CMC) for oral administration to mice.

### Materials:

- BAY-155 stock solution in DMSO (from Protocol 1)
- 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water



- Sterile conical tubes
- Vortex mixer

#### Procedure:

- Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution and hydration.
- Calculate the required volume of stock solution: Based on the desired final concentration of BAY-155 in the dosing solution and the total volume needed for the study.
  - Example Calculation for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
    - Dose per mouse = 10 mg/kg \* 0.025 kg = 0.25 mg
    - Volume to administer = 10 mL/kg \* 0.025 kg = 0.25 mL
    - Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
    - If preparing 5 mL of the dosing solution, you would need 5 mg of BAY-155.
    - Volume of 10 mM stock solution needed = (5 mg / Molecular Weight of BAY-155) / 10 mmol/L.
- Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the BAY-155 DMSO stock solution. b. Slowly add the 0.5% CMC vehicle to the tube while vortexing to ensure a uniform suspension. c. Continue to vortex until the solution is homogenous.
- Administration: Administer the suspension to mice via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose.

## Protocol 3: Preparation of BAY-155 for Intraperitoneal Injection in Mice



This protocol outlines the preparation of a **BAY-155** solution in a DMSO/saline vehicle for intraperitoneal administration.

#### Materials:

- BAY-155 stock solution in DMSO (from Protocol 1)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

#### Procedure:

- Calculate the required volume of stock solution: As described in Protocol 2, based on the desired dose and dosing volume. The maximum recommended IP injection volume for mice is typically < 10 ml/kg.[7]</li>
- Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the BAY-155 DMSO stock solution. b. Slowly add the sterile saline to the tube while vortexing. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 10%) to reduce potential toxicity. c. Vortex thoroughly to ensure the BAY-155 is fully dissolved and the solution is homogenous.
- Administration: Administer the solution to mice via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[7]

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Menin-MLL signaling pathway and its inhibition by **BAY-155**.





#### Experimental Workflow for In Vivo Studies with BAY-155

Click to download full resolution via product page

Caption: General workflow for in vivo studies using **BAY-155**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BAY-155 | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-155|CAS 2163769-52-4|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. The electrospinning behavior of poly(vinyl alcohol) in DMSO-water binary solvent mixtures
   RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY-155 in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572040#bay-155-solubility-and-preparation-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com